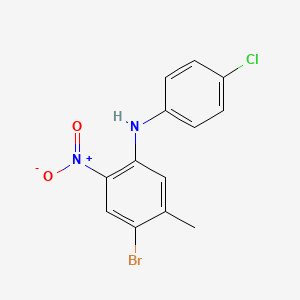
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-methylaniline, followed by a coupling reaction with 4-chlorobenzene. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The coupling reaction can be facilitated by using a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of the brominated aniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex aromatic compounds with extended conjugation.
科学研究应用
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications and changes in protein function .
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(4-chlorophenyl)-2-(trifluoromethoxy)benzenesulfonamide
- 4-Bromo-N-[(4-chlorophenyl)carbamoyl]benzenesulfonimidoyl chloride
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the nitro group provides opportunities for reduction and further functionalization. This combination of features makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C13H10BrClN2O2 |
|---|---|
分子量 |
341.59 g/mol |
IUPAC 名称 |
4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3 |
InChI 键 |
OSTKRKHXHMPCBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


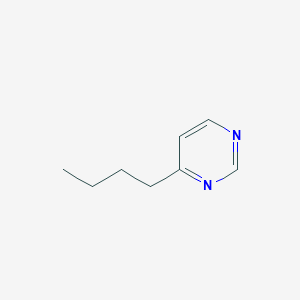
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
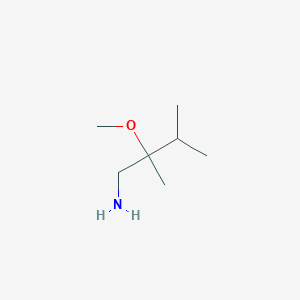

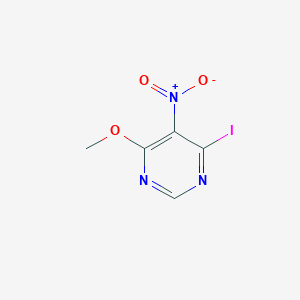
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
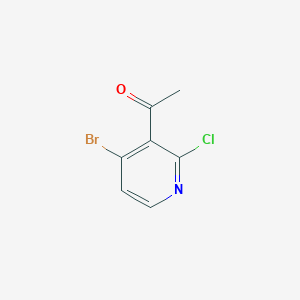
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)


![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)

